N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative characterized by:
- A 2-chloro-5-(trifluoromethyl)phenyl group, contributing electron-withdrawing properties and metabolic stability.
- A pyridinone (2-oxopyridin-1(2H)-yl) core linked to a 1,2,4-oxadiazol-5-yl moiety substituted with a p-tolyl group.
- An acetamide bridge connecting the aromatic and heterocyclic systems, a common motif in bioactive molecules.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N4O3/c1-13-4-6-14(7-5-13)20-29-21(34-30-20)16-3-2-10-31(22(16)33)12-19(32)28-18-11-15(23(25,26)27)8-9-17(18)24/h2-11H,12H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEGRWVEFUFJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 383.75 g/mol. The structure features a chloro-trifluoromethyl phenyl group linked to an oxadiazole and a pyridine moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Anticancer Activity : Many derivatives show cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects, possibly through inhibition of specific pathways involved in inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance:
| Compound | Cell Line Tested | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | A549 | 26 | Cell cycle arrest |
| Compound C | HCT116 | 0.95 | CDK2 inhibition |
These findings suggest that the compound may also exhibit similar anticancer properties, although specific data for this compound is limited.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects can be inferred from studies on similar oxadiazole derivatives:
| Compound | Inflammatory Model | Effect Observed |
|---|---|---|
| Compound D | LPS-induced inflammation in macrophages | Significant reduction in cytokine levels |
| Compound E | Carrageenan-induced paw edema in rats | Decreased swelling |
Such results indicate that the compound may have a role in modulating inflammatory responses.
Case Studies
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for their anticancer activity against various cell lines. The study found that modifications to the oxadiazole ring significantly impacted cytotoxicity and selectivity towards cancer cells.
- Pyridine-based Compounds : Research into pyridine-containing compounds revealed their ability to inhibit key enzymes involved in cancer progression, suggesting that the pyridine moiety in this compound may contribute similarly.
Comparison with Similar Compounds
Structural Analog 1: N-[2-chloro-5-(trifluoromethyl)phenyl]-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide ()
Key Features :
- Thieno[2,3-d]pyrimidinone core instead of pyridinone-oxadiazole.
- Thioether linkage (-S-) versus the oxadiazole group.
- Substituents: 3-ethyl, 5,6-dimethyl on the pyrimidinone ring.
Comparison :
- The thieno-pyrimidinone system may enhance lipophilicity and alter binding kinetics compared to the oxadiazole-pyridinone system.
- The thioether linkage could reduce oxidative stability but improve membrane permeability.
- Applications: Likely tailored for enzyme inhibition (e.g., antifungals or herbicides) due to the pyrimidinone scaffold .
Structural Analog 2: N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide ()
Key Features :
- Triazole-sulfanyl group replaces the oxadiazole-pyridinone system.
- 4-Fluorophenyl substituent on the triazole ring.
Comparison :
Structural Analog 3: Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) ()
Key Features :
- Oxazolidinyl ring instead of pyridinone-oxadiazole.
- Methoxy and dimethylphenyl substituents.
Comparison :
- The oxazolidine ring provides conformational rigidity, which may improve bioavailability.
- Simpler structure with fewer aromatic systems; likely less potent in complex target interactions.
- Applications: Known as a fungicide, highlighting the role of acetamide derivatives in agrochemistry .
Key Research Findings and Inferences
- Electron-Withdrawing Groups : The trifluoromethyl and chloro substituents in the target compound and analogs enhance metabolic stability and electrophilic reactivity, critical for target binding .
- Heterocyclic Diversity: The oxadiazole and triazole systems favor π-π interactions, while thieno-pyrimidinone and oxazolidine cores prioritize hydrophobic interactions.
- Synthetic Flexibility : highlights the use of TFA-mediated reactions for similar acetamide derivatives, suggesting feasible scalability for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
